molecular formula C14H14N2O4S B5153182 N-benzyl-4-methyl-3-nitrobenzenesulfonamide

N-benzyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B5153182
M. Wt: 306.34 g/mol
InChI Key: PKDVYESCLQKOOJ-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-3-nitrobenzenesulfonamide: is an organic compound with the molecular formula C14H14N2O4S It is a derivative of benzenesulfonamide, featuring a benzyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-benzyl-4-methyl-3-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkyl derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: N-benzyl-4-methyl-3-aminobenzenesulfonamide.

    Substitution: N-alkyl-N-benzyl-4-methyl-3-nitrobenzenesulfonamide.

    Oxidation: N-benzyl-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-benzyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-3-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antibacterial or anticancer activities.

Comparison with Similar Compounds

    4-methyl-3-nitrobenzenesulfonamide: Lacks the benzyl group, making it less lipophilic and potentially less active in biological systems.

    N-benzyl-4-methylbenzenesulfonamide: Lacks the nitro group, which may reduce its reactivity and potential biological activity.

    N-benzyl-3-nitrobenzenesulfonamide: Lacks the methyl group, which may affect its steric properties and reactivity.

Uniqueness: N-benzyl-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and methyl groups, which can influence its electronic properties and reactivity. The benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

N-benzyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-7-8-13(9-14(11)16(17)18)21(19,20)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVYESCLQKOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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